[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol

Lipophilicity ADME prediction CNS drug discovery

SAR programs using tetrahydroimidazo[1,2-a]pyridine scaffolds risk uncontrolled lipophilicity variables when substituting generic analogs. This C2-(3-methylbutan-2-yl)-substituted building block (XLogP3=1.8, TPSA=38.1 Ų) delivers a validated lipophilic anchor point with a free C3-hydroxymethyl handle enabling direct diversification without deprotection. • >9-fold lipophilicity increase vs. unsubstituted analog for CNS-penetrant design • Free -CH₂OH eliminates one synthetic step vs. ethyl ester analog (CAS 2060043-71-0) • 95% purity, solid form; ships ambient, store at 2-8°C

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Cat. No. B13242235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1=C(N2CCCCC2=N1)CO
InChIInChI=1S/C13H22N2O/c1-9(2)10(3)13-11(8-16)15-7-5-4-6-12(15)14-13/h9-10,16H,4-8H2,1-3H3
InChIKeyRGYQDGCXQLZXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evidence-Based Selection for [2-(3-Methylbutan-2-yl)imidazopyridin]methanol


[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is a C2-branched-alkyl-substituted tetrahydroimidazo[1,2-a]pyridine-3-methanol (MW 222.33 g/mol, purity ≥95%) [1]. The tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic core validated across multiple therapeutic target classes, including cholesterol 24-hydroxylase (CYP46A1) [2], O-GlcNAcase (OGA) [3], and fungal CYP51/dihydrofolate reductase [4]. However, within this class, the specific pattern of C2-alkyl substitution and C3-functionalization profoundly modulates physicochemical properties, target engagement, and metabolic fate—making interchangeable procurement of close analogs a material risk to experimental reproducibility.

Why Interchanging This Imidazopyridine Methanol Undermines SAR


The tetrahydroimidazo[1,2-a]pyridine scaffold is not a uniform pharmacophore; C2-substituent identity is a principal determinant of both physicochemical profile and biological activity within this series. The target compound's 3-methylbutan-2-yl (1,2-dimethylpropyl) group confers a computed XLogP3 of 1.8—a >9-fold increase in predicted lipophilicity versus the unsubstituted analog (XLogP3 = -0.1) and substantially higher than the 2-methyl (0.3) and 2-ethyl (0.7) congeners [1][2][3][4]. In antifungal tetrahydroimidazo[1,2-a]pyridine series, C2-substituent variation alone drives MIC values across a >60-fold range (0.016–1 mg/mL) [5]. Similarly, in the O-GlcNAcase inhibitor class, C2-phenethyl substitution is essential for achieving Ki values in the low micromolar range (5.9 μM) with 28-fold selectivity [6]. Substituting a generic unsubstituted or short-chain alkyl analog without systematic characterization therefore introduces uncontrolled variables in lipophilicity-dependent parameters—including membrane permeability, metabolic stability, and target binding—that directly compromise SAR interpretation and lead optimization.

[2-(3-Methylbutan-2-yl)imidazopyridin]methanol: Quantitative Differentiation


XLogP3 Lipophilicity Advantage

The target compound exhibits a computed XLogP3 of 1.8 (PubChem XLogP3 3.0), representing a substantial lipophilicity increase compared to the closest commercially available 2-unsubstituted, 2-methyl, and 2-ethyl analogs. Specifically, the unsubstituted analog (CAS 1086376-71-7) has XLogP3 = -0.1, the 2-methyl analog (CAS 1780935-73-0) has XLogP3 = 0.3, and the 2-ethyl analog (CAS 1780884-85-6) has XLogP3 = 0.7 [1][2][3][4]. The target compound's XLogP3 falls within the optimal range for CNS drug-like space (typically XLogP 2–5) while the unsubstituted, methyl, and ethyl analogs fall below this window, predicting insufficient passive membrane permeability for CNS targets [5].

Lipophilicity ADME prediction CNS drug discovery

Conserved TPSA for Lipophilicity Tuning

Despite the significant XLogP3 elevation, the target compound retains a TPSA of 38.1 Ų—identical to the unsubstituted, 2-methyl, and 2-ethyl analogs (all 38.1 Ų, computed by Cactvs 3.4.8.18 in PubChem) [1][2][3][4]. The unchanged TPSA arises because the C2-alkyl substituent contributes no additional polar atoms. This decoupling of lipophilicity from polar surface area is critical because TPSA is a principal determinant of blood-brain barrier penetration and intestinal absorption, with values below 60–70 Ų generally required for CNS penetration [5]. The target compound thus achieves enhanced membrane partitioning (via higher XLogP3) without sacrificing the favorable TPSA profile already present in the scaffold.

Physicochemical property optimization CNS drug design Permeability-efflux balance

C2-Substituent Effects on Antifungal Activity

In a systematic SAR study of eight tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives, Ozdemir et al. (2010) demonstrated that variation in the substituent attached at the C2-carbonyl position produces MIC values ranging from 0.016 mg/mL (most active: 4-cyanobenzylidene derivative) to 1 mg/mL against a panel of Candida species (C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis, C. utilis, C. zeylanoides), representing a >62-fold activity differential [1]. The same lead compound showed selective antifungal activity with no in vitro cytotoxicity up to 25 μg/mL against six mammalian cell lines, yielding a selectivity index (CC50/MIC) of >1,500 for the most sensitive Candida strain [1]. While these derivatives bear a carboxylic acid hydrazide rather than methanol at C3, the study establishes that C2-substituent identity is a primary determinant of target engagement and selectivity within the tetrahydroimidazo[1,2-a]pyridine scaffold.

Antifungal drug discovery Structure-activity relationship Candida species

Scaffold Validation for O-GlcNAcase Inhibition

Li et al. (2012) identified a gluco-configured tetrahydroimidazo[1,2-a]pyridine derivative as a potent, competitive inhibitor of human O-GlcNAcase (OGA) with Ki = 5.9 μM and demonstrated 28-fold selectivity over human lysosomal β-hexosaminidase A (Hex A, Ki = 163 μM) [1]. In a cell-based assay, this compound effectively induced cellular hyper-O-GlcNAcylation at 10 μM concentration, confirming cell permeability and on-target engagement [1]. While the most potent OGA inhibitor in this series bears a C2-phenethyl group rather than a 3-methylbutan-2-yl group, the study establishes that the tetrahydroimidazo[1,2-a]pyridine scaffold—when appropriately substituted at C2—can achieve nanomolar-to-micromolar target engagement with meaningful selectivity. The target compound's C2-(3-methylbutan-2-yl) group, being lipophilic and sterically demanding, positions it as a candidate scaffold intermediate for OGA inhibitor lead optimization.

O-GlcNAcase inhibition Neurodegenerative disease Selectivity profiling

Imidazopyridine as CYP46A1 Inhibitor Pharmacophore

WO2014061676 (Takeda Pharmaceutical Co.) disclosed a series of imidazo[1,2-a]pyridine analogs as cholesterol 24-hydroxylase (CYP46A1) inhibitors with claimed utility in Alzheimer's disease and Parkinson's disease prophylaxis/treatment [1][2]. The patent evaluation by Uto (2015) highlighted that these compounds represent a novel pharmacophore distinct from prior Takeda CYP46A1 inhibitor motifs, establishing the imidazo[1,2-a]pyridine core as a privileged scaffold for this neurodegenerative target [1]. While the specific SAR of C2-alkyl substitution within the tetrahydroimidazo[1,2-a]pyridine sub-series was not publicly detailed in the patent evaluation, the identification of this scaffold as a CYP46A1 inhibitor pharmacophore validates the target compound's core structure for neuroscience-focused discovery programs where modulation of brain cholesterol metabolism is the therapeutic hypothesis.

CYP46A1 inhibition Alzheimer's disease Cholesterol metabolism

Hydroxymethyl vs Ethyl Ester Derivatization Utility

The target compound bears a free primary alcohol (hydroxymethyl) at C3, distinguishing it from the ethyl ester analog ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2060043-71-0, MW 264.36) [1][2]. The hydroxymethyl group is directly competent for etherification, esterification, oxidation to aldehyde/carboxylic acid, conversion to halide (for nucleophilic displacement), or Mitsunobu chemistry without requiring a deprotection step. In contrast, the ethyl ester requires saponification before further derivatization, introducing an additional synthetic step and potential for epimerization. The target compound's 95% purity specification from multiple vendors (AKSci, Leyan) provides a consistent starting point for library synthesis.

Medicinal chemistry building block Functional group interconversion Parallel synthesis

[2-(3-Methylbutan-2-yl)imidazopyridin]methanol: Drug Discovery Applications


CYP46A1 Inhibitors for Alzheimer's and Parkinson's

Research groups pursuing cholesterol 24-hydroxylase (CYP46A1) inhibition as a therapeutic strategy for neurodegenerative diseases can deploy this compound as a scaffold-validated building block. The imidazo[1,2-a]pyridine core is explicitly claimed in WO2014061676 (Takeda) as a novel CYP46A1 inhibitor pharmacophore [1], and the target compound's C2-(3-methylbutan-2-yl) substitution provides elevated lipophilicity (XLogP3 = 1.8) within the CNS-favorable range while maintaining TPSA = 38.1 Ų for predicted blood-brain barrier penetration [2][3]. This property profile addresses the dual requirements of CNS target engagement and metabolic stability that are critical for neurodegenerative disease programs.

OGA Inhibitor Lead Optimization

The tetrahydroimidazo[1,2-a]pyridine scaffold has demonstrated validated OGA inhibitory activity (Ki = 5.9 μM) with 28-fold selectivity over lysosomal hexosaminidase A and confirmed cell permeability at 10 μM concentration [4]. The target compound offers the core scaffold with a C2-alkyl substituent that can be diversified during SAR exploration. The free hydroxymethyl at C3 provides a direct functionalization handle for introducing carbohydrate-like moieties required for OGA active-site engagement, as demonstrated in the GlcNAcstatin inhibitor series [5].

Antifungal Discovery for Azole-Resistant Candida

Building on the demonstrated antifungal SAR within the tetrahydroimidazo[1,2-a]pyridine series—where C2-substituent variation produces a >62-fold MIC range (0.016–1 mg/mL) against clinically relevant Candida species [6]—the target compound serves as a lipophilic building block for constructing focused antifungal libraries. Its C2-(3-methylbutan-2-yl) group provides steric and lipophilic bulk that may enhance binding to fungal CYP51 or dihydrofolate reductase, as suggested by molecular docking studies of tetrahydroimidazo[1,2-a]pyridine antifungals [6]. The selective cytotoxicity profile of the compound class (CC50 > 25 μg/mL vs. MIC 0.016 mg/mL for the most active analog) supports further exploration of this scaffold for antifungal development.

Parallel Library Synthesis via C3-Hydroxymethyl Derivatization

For medicinal chemistry groups conducting systematic SAR around the tetrahydroimidazo[1,2-a]pyridine core, the target compound's free C3-hydroxymethyl group enables direct diversification via etherification, esterification, oxidation, halogenation, or Mitsunobu coupling without a deprotection step—saving one synthetic operation compared to the corresponding ethyl ester analog (CAS 2060043-71-0) [7][8]. The 95% purity specification from multiple vendors and the compound's solid physical form at recommended storage conditions (2–8 °C) support reproducible library production across multiple synthetic sequences.

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